Coronaric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

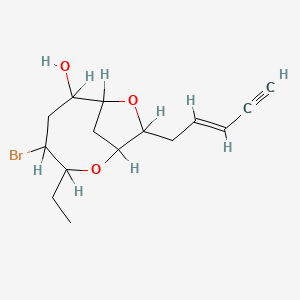

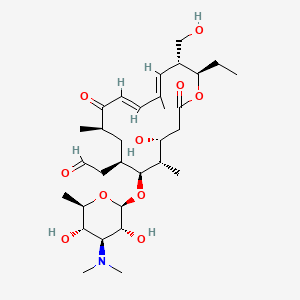

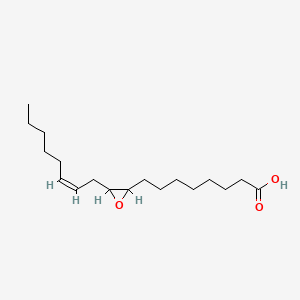

9(10)-Epome, also known as 9, 10-eoa or coronaric acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Thus, 9(10)-epome is considered to be an octadecanoid lipid molecule. 9(10)-Epome is considered to be a practically insoluble (in water) and relatively neutral molecule. 9(10)-Epome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 9(10)-epome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

9(10)-EpOME is an EpOME obtained by formal epoxidation of the 9,10-double bond of octadeca-9,12-dienoic acid (the 12Z-geoisomer). It is a conjugate acid of a 9(10)-EpOME(1-).

Aplicaciones Científicas De Investigación

Characterization and Chemical Composition

- Coronaric acid constitutes 7.8% of Acacia albida seed oil triglycerides. It is characterized as cis-9,10-dihydroxyoctadec-cis-12-enoic acid through various spectroscopic studies and chemical transformations. This characterization is essential in understanding its potential applications and properties (Farooqui, Ahmad, & Ahmad, 1987).

- In other Acacia species such as Acacia mollissima, A. torta, A. lenticularis, and A. nilotica, coronaric acid is also present, ranging from 3.1% to 6.2%. This diversity in coronaric acid content across different species indicates its variable presence in nature and potential for varied applications (Jamal, Farooqi, Ahmad, & Mannan, 1987).

Nanoparticle and Polymer Applications

- Coronaric acid's properties can be harnessed in the stabilization of superparamagnetic iron oxide nanoparticles (SPIONs), which are used in medical applications like drug delivery and magnetic resonance imaging (MRI). The stabilization of these particles is crucial for their efficacy and safety (Janko et al., 2017).

- It also finds application in the preparation of core-corona type polymeric nanoparticles composed of hydrophobic and hydrophilic segments. These nanoparticles are used in diverse fields including drug, protein, peptide, or DNA delivery systems (Akagi, Baba, & Akashi, 2007).

Potential in Drug Delivery and Biomedical Research

- The acid's role in the formation and optimization of a protein corona around SPIONs is significant. This protein corona shapes the biological identity of nanoparticles, impacting their function in biological environments and medical applications (Jedlovszky-Hajdú et al., 2012).

- Additionally, coronaric acid is involved in the biosynthesis of coronatine, a phytotoxin produced by Pseudomonas syringae, which has implications in plant immunity and bacterial pathogenesis (Ullrich, Guenzi, Mitchell, & Bender, 1994).

Metabolic and Environmental Impact

- Its effects on metabolic profiles, such as in Lemna paucicostata culture, demonstrate coronaric acid’s influence on biological processes, which could be significant for pharmaceutical and nutraceutical industries (Kim et al., 2017).

Propiedades

Nombre del producto |

Coronaric acid |

|---|---|

Fórmula molecular |

C18H32O3 |

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7- |

Clave InChI |

FBUKMFOXMZRGRB-YFHOEESVSA-N |

SMILES isomérico |

CCCCC/C=C\CC1C(O1)CCCCCCCC(=O)O |

SMILES canónico |

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O |

Descripción física |

Solid |

Sinónimos |

cytotoxin C (Pasteurella haemolytica) leucotoxins leukotoxin LTX, Actinobacillus actinomycetemcomitans |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

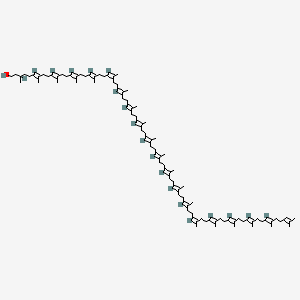

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1235329.png)

![4,4'-[(4-Iminocyclohexa-2,5-dien-1-ylidene)methylene]bis(2-methylaniline)](/img/structure/B1235331.png)

![Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235332.png)

![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B1235333.png)